molecular formula C12H12ClN B1628094 1-(2-Chlorophenyl)cyclopentanecarbonitrile CAS No. 143328-15-8

1-(2-Chlorophenyl)cyclopentanecarbonitrile

Cat. No. B1628094
CAS RN: 143328-15-8
M. Wt: 205.68 g/mol
InChI Key: ZFUMRJIGCNUOFZ-UHFFFAOYSA-N
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Description

“1-(2-Chlorophenyl)cyclopentanecarbonitrile” is a chemical compound with the molecular formula C12H12ClN . It is a derivative of cyclopentanecarbonitrile .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopentane ring attached to a carbonitrile group and a 2-chlorophenyl group .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 205.68 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Electrical Properties : The synthesis and characterization of phthalocyanines, which involve the reaction of phthalonitrile and other compounds, including derivatives of 1-(2-Chlorophenyl)cyclopentanecarbonitrile, have been explored. Studies have shown that these synthesized compounds exhibit semiconductor behavior and varying electrical properties (Yabaş et al., 2011).

  • Catalysis and Reaction Mechanisms : Research has demonstrated the catalytic applications of certain complexes in reactions, such as the intramolecular oxypalladation of 2-allylphenols. These studies provide insights into the reaction mechanisms and potential applications of catalysts that may involve derivatives of this compound (Hosokawa et al., 1975).

Environmental and Chemical Processes

  • Adsorptive Removal of Pollutants : The use of certain materials for the adsorptive removal of chlorophenols from water has been investigated. This research is relevant for understanding the environmental applications and removal processes of chlorophenol derivatives, including this compound (Tütem et al., 1998).

  • Bacterial Degradation of Chlorophenols : Studies have focused on the bacterial degradation of chlorophenols and their derivatives, an important aspect of environmental pollution control. This research sheds light on the biochemical and genetic mechanisms involved in the degradation, which could include compounds like this compound (Arora & Bae, 2014).

Luminescence and Spectroscopy

  • Luminescent Properties : The study of luminescent mono- and binuclear cyclometalated platinum(II) complexes, involving derivatives of this compound, has been conducted. This research is crucial for understanding the luminescent properties and applications of such compounds (Lai et al., 1999).

  • Photophysical Characterization : Research on the photophysical characterization of diarylethene-fluorene derivatives, which may include compounds similar to this compound, has been carried out. This includes studies on their phototransformation and potential applications in optical data storage (Luchita et al., 2011).

Safety and Hazards

According to a safety data sheet, “1-(2-Chlorophenyl)cyclopentanecarbonitrile” is classified as having acute toxicity (oral, category 4) and can cause skin corrosion or irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised .

properties

IUPAC Name

1-(2-chlorophenyl)cyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c13-11-6-2-1-5-10(11)12(9-14)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUMRJIGCNUOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00577808
Record name 1-(2-Chlorophenyl)cyclopentane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

143328-15-8
Record name 1-(2-Chlorophenyl)cyclopentane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-chlorophenylacetonitrile (20 g), 1,4-dibromobutane (28.5 g) and dimethyl sulphoxide (100 ml) was added dropwise to a stirred suspension of powdered potassium hydroxide (26 g) in dry dimethylsulphoxide (300 ml). The mixture was stirred for one hour, then poured onto ice/water and extracted with ethyl acetate. The extracts yielded an oil which was distilled under vacuum (b.p. 112°-116° C./1 mbar) to give 1-(2-chlorophenyl)cyclopentanecarbonitrile (16.7 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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